molecular formula C9H11Cl2N3O B6011635 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

Cat. No.: B6011635
M. Wt: 248.11 g/mol
InChI Key: CINXPBSEINXVAV-UHFFFAOYSA-N
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Description

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXPBSEINXVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The most direct route to 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one involves cyclocondensation between 3-aminophenyl-substituted β-keto esters and hydrazine derivatives. For instance, ethyl 3-(3-aminophenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to form the pyrazol-3-one scaffold. The reaction proceeds via nucleophilic attack of hydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration. Key parameters include:

  • Solvent : Ethanol or methanol for optimal solubility.

  • Temperature : Reflux conditions (78–80°C) to drive dehydration.

  • Stoichiometry : A 1:1 molar ratio of β-keto ester to hydrazine hydrate minimizes side products.

Yields typically range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures. The hydrochloride salt is subsequently formed by treating the free base with concentrated HCl in dichloromethane, followed by precipitation using diethyl ether.

Pinner Reaction Strategy for Spirocyclic Analogues

Carboxyimidate Intermediate Formation

Recent advances utilize the Pinner reaction to access α-substituted pyrazol-3-ones. As demonstrated by, α-mono- or disubstituted ethyl cyanoacetates react with HCl in anhydrous methanol to form carboxyimidate salts (e.g., 3 ·HCl). These intermediates undergo regioselective cyclization with formylhydrazide or hydrazine hydrate (Figure 1). For 5-(3-aminophenyl) derivatives, the 3-aminophenyl group is introduced via Suzuki-Miyaura coupling prior to cyclization.

Table 1: Optimization of Pinner Reaction Conditions

ParameterOptimal ValueImpact on Yield
Reaction Time6–8 hoursMaximizes imidate formation
HCl Concentration3–4 M in methanolPrecludes ester hydrolysis
Temperature0–5°C (initial)Controls exotherm

This method achieves 70–85% yield for spirocyclic pyrazol-3-ones but requires rigorous exclusion of moisture to prevent hydrolysis of the carboxyimidate.

Alternative Routes: Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3-nitroacetophenone and hydrazine hydrate in DMF undergoes cyclization at 120°C for 15 minutes under microwave conditions, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to amine. Subsequent HCl treatment yields the dihydrochloride.

Table 2: Comparative Analysis of Methods

MethodYield (%)Purity (%)Time
Hydrazine Cyclization78978 hours
Pinner Reaction85956 hours
Microwave Synthesis829830 minutes

Microwave methods excel in speed but require specialized equipment, limiting industrial adoption.

Purification and Characterization

Recrystallization Techniques

The dihydrochloride salt is purified via sequential recrystallization from ethanol/acetone (1:3 v/v), yielding needle-like crystals. Purity is confirmed by:

  • HPLC : >99% at 254 nm (C18 column, 0.1% TFA in water/acetonitrile).

  • NMR : δ 7.35–7.45 (m, 4H, Ar-H), δ 5.21 (s, 1H, NH₂), δ 3.92 (s, 2H, CH₂) .

Chemical Reactions Analysis

Types of Reactions

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride has been investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolone compounds exhibit cytotoxic effects against various cancer cell lines. The specific interactions and mechanisms of action are under investigation, focusing on how this compound can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Research indicates that pyrazolone derivatives can modulate inflammatory pathways. The compound may act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Biochemical Applications

In biochemistry, this compound has been utilized in several contexts:

  • Enzyme Inhibition Studies : It serves as a biochemical tool to study enzyme kinetics and inhibition mechanisms. The structural characteristics allow it to interact with specific enzymes, providing insights into their function and regulation.
  • Proteomics Research : The compound is used in proteomics for labeling and studying protein interactions. Its ability to form stable complexes with proteins makes it valuable for understanding protein dynamics within biological systems .

Material Science

The unique properties of 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride extend to material science:

  • Polymeric Materials : Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. Its chemical structure can contribute to the development of advanced materials with tailored functionalities.

Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BEnzyme InhibitionIdentified as a potent inhibitor of COX enzymes, reducing inflammation markers in vitro.
Study CMaterial ScienceImproved thermal stability of polymer composites when integrated with this compound, suggesting potential for high-performance materials.

Mechanism of Action

The mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-aminophenylhydrazine: A precursor in the synthesis of the compound.

    Ethyl acetoacetate: Another precursor used in the synthesis.

    Other pyrazolone derivatives: Compounds with similar structures but different substituents.

Uniqueness

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from other pyrazolone derivatives.

Biological Activity

5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride, also known by its CAS number 1185508-90-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory and antibacterial properties, supported by relevant studies and data.

The molecular formula of 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is C₉H₁₀Cl₂N₃O. It is classified as an irritant and is used primarily for research purposes. Its structure includes a pyrazolone core which is often associated with various biological activities.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one exhibit significant anti-inflammatory effects. For instance:

  • In vitro Studies : A study on pyrazolo[1,5-a]quinazolines demonstrated that certain derivatives exhibited IC50 values below 50 µM against inflammatory markers such as NF-κB and AP-1 . While specific data on our compound is limited, the structural similarities suggest potential efficacy.
  • In vivo Studies : Other compounds in the pyrazolone family have shown promise in animal models for reducing edema and inflammation without causing gastric ulcerogenic effects .

Antibacterial Activity

The antibacterial properties of pyrazolone derivatives are also notable. While specific studies on 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride are scarce, related compounds have demonstrated activity against a range of bacterial strains:

  • Mechanism of Action : The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Efficacy : In a broader context, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, MIC values for similar compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of pyrazolo compounds reported that certain derivatives significantly inhibited the expression of pro-inflammatory cytokines in LPS-stimulated macrophages. The findings suggested a potential pathway through which these compounds could exert their effects via MAPK signaling pathways .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of various pyrazolone derivatives against common pathogens. The results indicated that several compounds had potent activity with MIC values comparable to established antibiotics. This suggests that 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one could be further explored for its antibacterial properties .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50/MIC ValuesReference
Anti-inflammatoryPyrazolo[1,5-a]quinazoline<50 µM
AntibacterialVarious Pyrazolone Derivatives0.0039 - 0.025 mg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride, and what are their limitations?

  • Methodology : The compound is synthesized via cyclocondensation of hydrazines with β-keto esters or via Vilsmeier–Haack formylation of pyrazolone intermediates. For example, outlines a Vilsmeier–Haack approach for analogous pyrazolones, highlighting the need for anhydrous conditions and controlled temperatures (40–60°C) to avoid side reactions. Yield optimization often requires stoichiometric adjustments of reagents like POCl₃ and DMF .
  • Limitations : Low yields (e.g., 47% in for similar compounds) due to competing side reactions, such as over-oxidation or decomposition of the aminophenyl group.

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodology :

  • X-ray crystallography (as in ) provides definitive confirmation of molecular geometry and hydrogen-bonding networks.
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the pyrazolone ring protons (δ 5.5–6.5 ppm) and aromatic protons from the 3-aminophenyl group (δ 6.8–7.2 ppm) .
  • Mass spectrometry (ES) : Confirm molecular ion peaks (e.g., m/z 386.1232 in ) and isotopic patterns for Cl atoms.

Advanced Research Questions

Q. How do electronic effects of the 3-aminophenyl substituent influence the compound’s reactivity in biological assays?

  • Methodology :

  • Structure-Activity Relationship (SAR) : The electron-donating amino group enhances resonance stabilization of the pyrazolone ring, increasing stability in physiological conditions ( ). Computational modeling (e.g., DFT) can quantify charge distribution and predict binding affinities.
  • Biological assays : Compare bioactivity of derivatives with substituents like chloro ( ) or trifluoromethyl ( ) to assess how electronic modulation affects target interactions.

Q. What experimental strategies resolve contradictions in spectroscopic data for dihydro-pyrazolone derivatives?

  • Case Study : Discrepancies in NMR shifts (e.g., vs. ) may arise from solvent polarity or tautomeric equilibria.
  • Resolution :

  • Variable-temperature NMR identifies tautomers by observing signal splitting at low temperatures.
  • Deuterium exchange experiments detect labile protons (e.g., NH₂ groups) to confirm hydrogen-bonding patterns .

Q. How can reaction conditions be optimized to improve yield and scalability of the dihydrochloride salt?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (e.g., ethanol vs. acetonitrile), and HCl concentration during salt formation.
  • Process Analytical Technology (PAT) : Monitor pH and precipitation kinetics in real time to avoid over-acidification, which can degrade the free base ( ).

Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise (e.g., vs. ), validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Advanced Techniques : For mechanistic studies, isotope labeling (¹⁵N/¹³C) of the aminophenyl group can track metabolic pathways ().

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